

A Comprehensive Technical Guide to the Spectroscopic Data of 2-(Ethylamino)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Ethylamino)ethanol

Cat. No.: B046374

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **2-(Ethylamino)ethanol** (CAS No: 110-73-6), a compound relevant in various chemical and pharmaceutical applications. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **2-(Ethylamino)ethanol** in a structured tabular format for ease of reference and comparison.

¹H NMR Data

The proton NMR spectrum of **2-(Ethylamino)ethanol** exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented was acquired in a chloroform-d (CDCl₃) solvent.

Assignment (Structure: HO-CH ₂ -CH ₂ -NH-CH ₂ -CH ₃)	Chemical Shift (δ) [ppm]	Multiplicity
HO-CH ₂ -	~3.66	Triplet (t)
-CH ₂ -NH-	~2.75	Triplet (t)
-NH-CH ₂ -CH ₃	~2.70	Quartet (q)
-CH ₂ -CH ₃	~1.13	Triplet (t)
OH, NH	~3.18	Broad Singlet (br s)

¹³C NMR Data

Precise experimental ¹³C NMR data for **2-(Ethylamino)ethanol** is not readily available in public databases. The following are predicted chemical shifts based on the molecular structure and known ranges for similar functional groups.

Assignment (Structure: HO-C ¹ H ₂ -C ² H ₂ -NH-C ³ H ₂ -C ⁴ H ₃)	Predicted Chemical Shift (δ) [ppm]
C ¹ (HO-CH ₂ -)	60 - 65
C ² (-CH ₂ -NH-)	50 - 55
C ³ (-NH-CH ₂ -)	45 - 50
C ⁴ (-CH ₃)	14 - 18

The IR spectrum of **2-(Ethylamino)ethanol**, typically recorded as a neat liquid film, shows characteristic absorption bands for its alcohol and secondary amine functional groups.

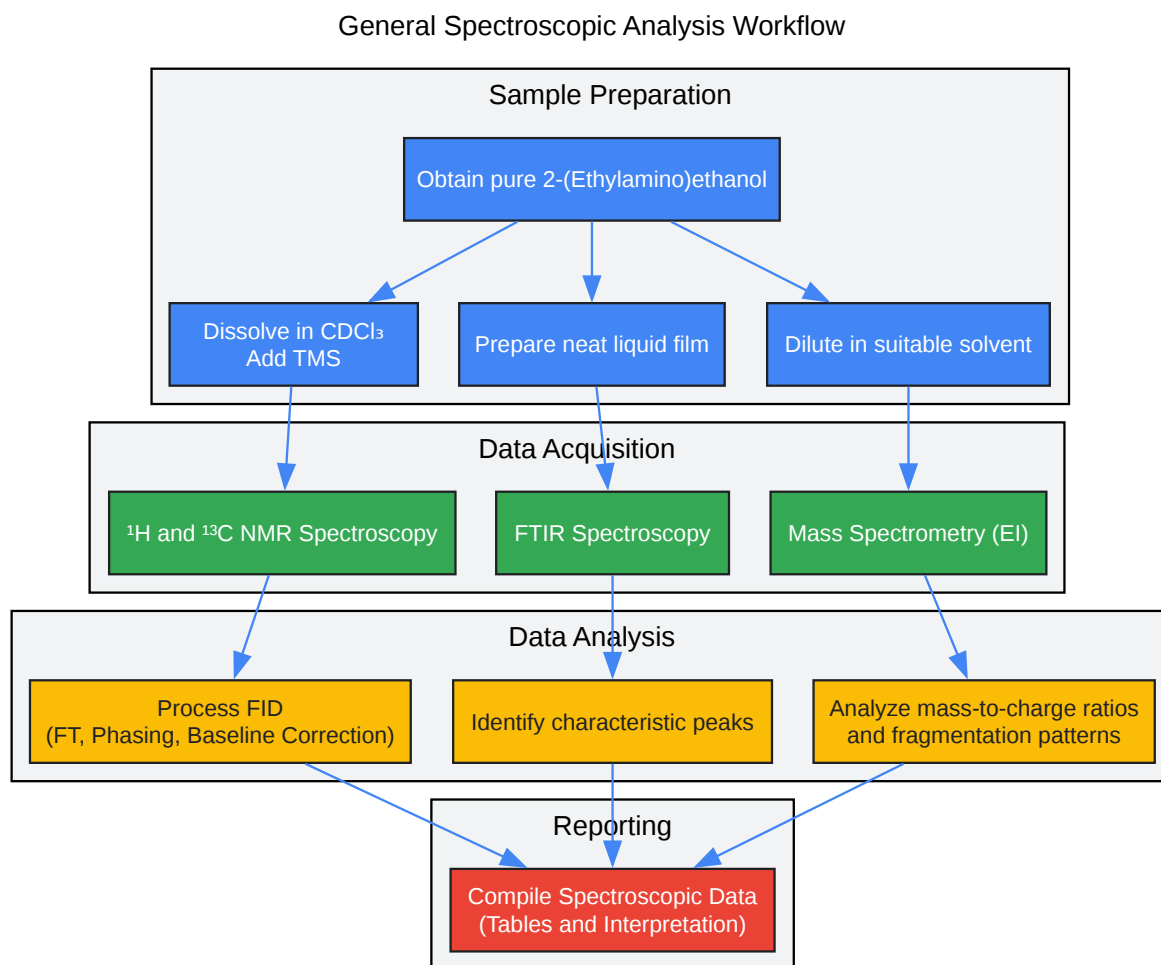
Vibrational Mode	Characteristic Absorption Range [cm ⁻¹]	Intensity
O-H Stretch (Hydrogen-bonded)	3500 - 3200	Strong, Broad
N-H Stretch	3500 - 3300	Medium
C-H Stretch (sp ³ hybridized)	3000 - 2850	Medium to Strong
C-O Stretch	1260 - 1050	Strong
C-N Stretch	1250 - 1020	Medium

The mass spectrum of **2-(Ethylamino)ethanol** obtained via electron ionization (EI) shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Possible Fragment Ion
89	5.7	[M] ⁺ (Molecular Ion)
58	100.0	[CH ₂ =N ⁺ H-CH ₂ -CH ₃]
30	77.1	[CH ₂ =N ⁺ H ₂]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample like **2-(Ethylamino)ethanol**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of **2-(Ethylamino)ethanol**.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of high-purity **2-(Ethylamino)ethanol** into a clean, dry vial.

- Add approximately 0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Add a small drop of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).
- Gently agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- ^1H NMR Data Acquisition (Example for a 400 MHz spectrometer):
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard single-pulse sequence.
 - Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- ^{13}C NMR Data Acquisition (Example for a 100 MHz spectrometer):
 - Utilize a proton-decoupled pulse program.
 - Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Reference the spectrum by setting the TMS peak to 0 ppm.
 - For ^1H NMR, integrate the peaks to determine the relative proton ratios.

- Sample Preparation (Neat Liquid Film):
 - Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
 - Place a single drop of neat **2-(Ethylamino)ethanol** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire a background spectrum of the empty, clean ATR crystal.
 - Acquire the sample spectrum over a typical range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:
 - The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the wavenumbers of significant absorption peaks.
- Sample Preparation:
 - Prepare a dilute solution of **2-(Ethylamino)ethanol** in a volatile organic solvent such as methanol or acetonitrile (e.g., ~1 mg/mL).
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the compound, for instance, m/z 10 to 150.
- Data Analysis:

- Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight of the compound (89.14 g/mol).
- Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
- Compare the obtained spectrum with a reference library for confirmation.
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of 2-(Ethylamino)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046374#spectroscopic-data-for-2-ethylamino-ethanol-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b046374#spectroscopic-data-for-2-ethylamino-ethanol-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com